molecular formula C16H10O6 B192561 Trifoliol CAS No. 1857-26-7

Trifoliol

Cat. No.: B192561
CAS No.: 1857-26-7
M. Wt: 298.25 g/mol
InChI Key: YFVNQUXNYCREJW-UHFFFAOYSA-N
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Description

benzofuro[3,2-c]chromen-6-one, is a member of the coumestans family. It is a polycyclic aromatic compound containing a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3,2-c]chromen-6-one . This compound is known for its significant biological activities and is found in various plants, particularly in the Trifolium genus.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifoliol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple steps, such as the preparation of intermediates, cyclization, and purification. Advanced techniques like chromatography and crystallization are employed to isolate and purify this compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Trifoliol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

Trifoliol has numerous scientific research applications across various fields:

    Chemistry: this compound is used as a precursor in the synthesis of other biologically active compounds. Its unique structure makes it a valuable starting material for developing new drugs and agrochemicals.

    Biology: In biological research, this compound is studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Its ability to modulate various biological pathways makes it a promising candidate for therapeutic applications.

    Medicine: this compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-cancer properties are particularly noteworthy, as it can inhibit the growth of cancer cells and induce apoptosis.

    Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties. It is also explored for its potential use in food and nutraceutical industries as a natural preservative and health supplement.

Mechanism of Action

The mechanism of action of Trifoliol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules. For instance, it can inhibit the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species. Additionally, this compound can interact with receptors on the cell surface, leading to the activation or inhibition of specific signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Trifoliol is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

    Coumestrol: Another member of the coumestans family, known for its estrogenic activity and potential use in hormone replacement therapy.

    Genistein: An isoflavone with antioxidant and anti-cancer properties, commonly found in soy products.

    Daidzein: Another isoflavone with similar properties to genistein, also found in soy products.

This compound stands out due to its broader range of biological activities and potential therapeutic applications. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3,7-dihydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-20-8-5-10(18)13-12(6-8)21-15-9-3-2-7(17)4-11(9)22-16(19)14(13)15/h2-6,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVNQUXNYCREJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C2C(=O)OC4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171797
Record name Trifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trifoliol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1857-26-7
Record name 3,7-Dihydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFOLIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP6AE750W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trifoliol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

332 °C
Record name Trifoliol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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